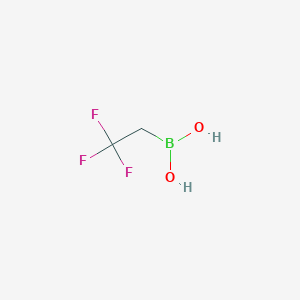

(2,2,2-Trifluoroethyl)boronic acid

Description

Properties

IUPAC Name |

2,2,2-trifluoroethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BF3O2/c4-2(5,6)1-3(7)8/h7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROYPAHQJDXNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2,2,2 Trifluoroethyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of (2,2,2-Trifluoroethyl)boronic acid, offering precise information about the hydrogen, fluorine, carbon, and boron environments within the molecule.

Proton (¹H) NMR Characterization

Proton NMR spectroscopy of this compound is expected to reveal the chemical environment of the protons in the ethyl group and the hydroxyl protons of the boronic acid moiety. The methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group (CF₃) would likely appear as a quartet due to coupling with the three neighboring fluorine atoms. The chemical shift of these protons would be influenced by the strong electron-withdrawing nature of the CF₃ group, shifting them downfield. The hydroxyl protons of the B(OH)₂ group are typically broad and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, these protons may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CH₂- | Downfield | Quartet (q) | ³J(H,F) |

| -B(OH)₂ | Variable, Broad | Singlet (s) or Broad Singlet | - |

Note: The table presents expected values based on the analysis of similar compounds.

Fluorine-19 (¹⁹F) NMR Applications for Structural and Mechanistic Insights

Fluorine-19 NMR is particularly informative for fluorinated compounds like this compound due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.gov The spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. This resonance would likely appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of the CF₃ group provides a sensitive probe of the electronic environment. chemicalbook.com In studies of related potassium organotrifluoroborates, the chemical shifts for fluorine atoms attached to the boron were observed in the range of -129 to -141 ppm. nih.gov

| Fluorine Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CF₃ | Characteristic region for CF₃ groups | Triplet (t) | ³J(F,H) |

Note: The table presents expected values based on the analysis of similar compounds.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of this compound. Two distinct carbon signals are anticipated: one for the methylene carbon (-CH₂-) and another for the trifluoromethyl carbon (-CF₃). The -CH₂- carbon signal is expected to be split into a quartet by the three attached fluorine atoms, while the -CF₃ carbon signal will also be a quartet due to the C-F coupling. The carbon directly bonded to the boron atom in boronic acids can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus. carlroth.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CH₂- | Downfield | Quartet (q) | ²J(C,F) |

| -CF₃ | Characteristic region for CF₃ groups | Quartet (q) | ¹J(C,F) |

Note: The table presents expected values based on the analysis of similar compounds.

Boron-11 (¹¹B) NMR in Solution and Solid State

Boron-11 NMR is a powerful technique for directly probing the environment of the boron atom. sigmaaldrich.com For this compound, the ¹¹B NMR spectrum is expected to show a single, relatively broad resonance characteristic of a trigonal planar (sp² hybridized) boronic acid. The chemical shift is influenced by the substituents on the boron atom. Generally, tricoordinate boronic acids and their esters show chemical shifts in the range of δ 18–33 ppm. tcichemicals.comsigmaaldrich.com The interaction with solvents or the formation of cyclic boroxines in the solid state can influence the chemical shift and line width. tcichemicals.comsigmaaldrich.com Solid-state ¹¹B NMR can provide additional information on the quadrupolar coupling constant and asymmetry parameter, which relate to the local symmetry around the boron nucleus.

| Boron Environment | Expected Chemical Shift (δ, ppm) | State |

| R-B(OH)₂ | 18 - 33 | Solution |

| (RBO)₃ (Boroxine) | ~33 | Solid |

Note: The table presents expected values based on the analysis of similar compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies. Key expected vibrations include the O-H stretching of the boronic acid hydroxyl groups, typically appearing as a broad band in the IR spectrum. The B-O stretching vibrations are also characteristic. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorption bands in the IR spectrum. In the solid state, boronic acids often exist as hydrogen-bonded dimers or trimers (boroxines), which can be inferred from shifts in the O-H and B-O vibrational bands.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 (broad) | Strong, Broad |

| C-H | Stretching | 2850-3000 | Medium |

| B-O | Stretching | 1300-1400 | Strong |

| C-F | Stretching | 1000-1200 | Strong |

| B-C | Stretching | 1000-1100 | Medium |

| O-H | Bending | 1150-1250 | Medium |

Note: The table presents expected values based on the analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. The absence of an entry in major crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the precise solid-state structure, including unit cell parameters and space group, remains to be experimentally determined. nih.govcam.ac.uk

However, the solid-state behavior of boronic acids is well-documented, with a strong tendency to form dimeric structures through intermolecular hydrogen bonding between the boronic acid hydroxyl groups. nih.govdiva-portal.org It is therefore highly probable that this compound would adopt a similar dimeric arrangement in the crystalline state. These dimers are typically planar and are formed by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Based on the known structures of simple alkyl and arylboronic acids, a hypothetical set of crystallographic parameters for a dimeric form of this compound is presented below. These values are illustrative and await experimental verification.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 654 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

The introduction of the trifluoromethyl group is expected to influence the crystal packing through potential weak C-H···F or F···F interactions, which could lead to variations in the supramolecular assembly compared to simpler alkylboronic acids.

Conformational Analysis

τ1 (B-C1-C2-F): Rotation around the C1-C2 bond.

τ2 (C2-C1-B-O): Rotation around the C1-B bond.

The trifluoromethyl (CF₃) group is sterically demanding and its interaction with the boronic acid moiety will be a significant factor in determining the lowest energy conformer. It is anticipated that a staggered conformation around the C1-C2 bond would be favored to minimize steric repulsion between the fluorine atoms and the substituents on the C1 atom.

Furthermore, the orientation of the B(OH)₂ group relative to the ethyl chain is of interest. For many boronic acids, a conformation where the B(OH)₂ group is syn- or anti-periplanar to one of the substituents on the adjacent carbon is observed. In the case of this compound, computational modeling would be invaluable to determine the precise rotational barriers and the relative energies of the different conformers. mdpi.combibliotekanauki.pl

Table 2: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| Anti | ~180° | ~180° | 0 (most stable) |

| Gauche | ~60° | ~60° | > 1 |

| Eclipsed | ~0° | ~0° | > 3 (least stable) |

Note: The values in this table are predictive and based on general principles of conformational analysis. The actual energy differences would require quantum mechanical calculations.

The electron-withdrawing nature of the trifluoromethyl group is also expected to influence the electronic properties of the boronic acid, potentially affecting its Lewis acidity and its interactions in solution and the solid state.

Reactivity and Synthetic Transformations Involving 2,2,2 Trifluoroethyl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of contemporary synthetic chemistry, and (2,2,2-Trifluoroethyl)boronic acid serves as a key partner in these transformations. youtube.com The Suzuki-Miyaura and nickel-catalyzed coupling reactions are particularly prominent, offering versatile methods for constructing molecules containing the trifluoroethyl moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. youtube.com This reaction has been widely adopted due to its mild conditions, broad substrate scope, and the commercial availability of many reagents. youtube.comyoutube.com

This compound can be effectively coupled with a variety of aryl halides (iodides, bromides, and chlorides) and pseudohalides (such as triflates) to synthesize trifluoroethylated aromatic compounds. youtube.comnih.gov These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The reaction generally proceeds with good to excellent yields, although challenging substrates like electron-rich aryl chlorides may require specialized catalytic systems. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Aryl Halides

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 110 | 78 |

This table is illustrative and based on typical conditions reported in the literature for similar Suzuki-Miyaura couplings. Actual conditions and yields may vary depending on the specific substrates and reagents used.

The Suzuki-Miyaura coupling is also applicable to the reaction of this compound with alkenyl halides and pseudohalides, providing a direct route to trifluoroethyl-substituted alkenes. nih.govresearchgate.net These reactions are often highly stereoselective, allowing for the synthesis of specific (E) or (Z) isomers depending on the starting alkenyl halide. youtube.com The reaction conditions are similar to those used for aryl halides, involving a palladium catalyst, a suitable ligand, and a base. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Alkenyl Halides

| Alkenyl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| (E)-1-Iodo-1-octene | Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 65 | 88 |

| (Z)-2-Bromostyrene | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 90 | 82 |

| Vinyl triflate | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | DME | 70 | 75 |

This table is illustrative and based on typical conditions reported in the literature for similar Suzuki-Miyaura couplings. Actual conditions and yields may vary depending on the specific substrates and reagents used.

The choice of ligand and base plays a critical role in the efficiency of the Suzuki-Miyaura coupling of this compound. nih.gov

Ligands: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. researchgate.net Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos, XPhos, and RuPhos, have proven to be particularly effective for coupling challenging substrates, including sterically hindered aryl halides and less reactive aryl chlorides. nih.govclaremont.edu These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Bases: The base is essential for the activation of the boronic acid, converting it to a more nucleophilic boronate species. researchgate.netdeepdyve.com Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). youtube.comresearchgate.net The strength and solubility of the base can significantly influence the reaction rate and yield. deepdyve.com In some cases, fluoride (B91410) ions (e.g., from CsF or KF) are used, which can form highly reactive trifluoroborate species. The base also plays a role in the regeneration of the active catalyst. researchgate.netdeepdyve.com For base-sensitive substrates, milder conditions or alternative "base-free" methods have been developed. acs.org

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. chembites.orgnih.gov For the reaction to proceed, the boronic acid must be activated. researchgate.net

Two primary pathways for transmetalation have been proposed:

The Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). researchgate.netdeepdyve.com This anionic species then transfers the organic group to the palladium(II) complex. researchgate.net

The Oxo-Palladium Pathway: This pathway suggests that the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex (LₙPd(R)(OH)). This hydroxo complex is more electrophilic and readily undergoes transmetalation with the neutral boronic acid. chembites.org

Kinetic and computational studies suggest that under typical Suzuki-Miyaura conditions with weak bases and aqueous solvents, the transmetalation process often involves a palladium hydroxido complex and the neutral organoboron compound. chembites.orgresearchgate.net The exact mechanism can be influenced by the specific reaction conditions, including the nature of the boronic acid, the halide, the ligand, the base, and the solvent system. rsc.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering complementary reactivity and the ability to couple a broader range of substrates. organic-chemistry.org Nickel catalysts are particularly effective for activating less reactive C-O and C-F bonds. organic-chemistry.orgbeilstein-journals.org

In the context of this compound, nickel catalysis can be employed for couplings with aryl and heteroaryl electrophiles. organic-chemistry.orgnih.gov These reactions can sometimes be performed under base-free conditions, which is advantageous for substrates that are sensitive to basic environments. nih.gov The use of inexpensive and earth-abundant nickel makes these methods economically attractive. organic-chemistry.org The catalytic cycle is similar to the palladium-catalyzed reaction, involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Ligands such as phosphines or N-heterocyclic carbenes (NHCs) are often required to achieve high catalytic activity. nih.govacs.orgrsc.org

Trifluoroethylation Reactions

The introduction of the 2,2,2-trifluoroethyl moiety is a key application of this compound and its precursors. This can be achieved through various pathways, including direct introduction, radical-mediated processes, and nucleophilic strategies.

The direct transfer of the 2,2,2-trifluoroethyl group from a boron-based reagent to a substrate is a sought-after transformation. While the use of this compound as a direct nucleophilic trifluoroethylating agent is not as established as for the trifluoromethyl group, related strategies offer insights. For instance, palladium-catalyzed reactions that couple trifluoroethyl iodide with boronic acids effectively serve as a method for direct trifluoroethylation of the carbon framework derived from the boronic acid. cas.cn

Radical trifluoromethylation is a well-established strategy, and similar principles can be applied to trifluoroethylation. wikipedia.org The generation of a trifluoromethyl radical from reagents like sodium trifluoromethanesulfinate (NaSO2CF3) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) is a key step in some copper-mediated trifluoromethylation reactions of arylboronic acids. nih.govacs.org It is conceivable that a similar approach could generate a 2,2,2-trifluoroethyl radical from a suitable precursor, which could then be intercepted by a substrate.

Research has shown that the reaction of organoboronic esters with organolithium reagents in the presence of an oxidant can lead to C-H activation and subsequent functionalization, a process that can involve radical intermediates. acs.org The observation of trifluoromethylation at sterically accessible aryl rings in some of these reactions suggests the generation of CF3 radicals. acs.org This points to the possibility of generating and utilizing 2,2,2-trifluoroethyl radicals in analogous systems.

Nucleophilic trifluoromethylation often involves the use of reagents like trifluoromethyltrimethylsilane (TMSCF3), known as Ruppert's reagent, in the presence of a fluoride source. wikipedia.orgacs.org This generates a trifluoromethyl anion or a related nucleophilic species that can add to electrophiles such as carbonyl compounds. wikipedia.orgacs.org

While a direct equivalent of Ruppert's reagent for the trifluoroethyl group is less common, the formation of boronate complexes can enhance the nucleophilicity of the organic group attached to boron. The addition of an aryllithium to a secondary boronic ester forms a boronate complex that can react with various electrophiles. acs.org This strategy has been successfully applied to the synthesis of enantioenriched alkylfluorides from chiral secondary boronic esters, where the boronate complex acts as a nucleophile. acs.org Applying this concept, a boronate complex derived from this compound could potentially serve as a nucleophilic trifluoroethylating agent.

Addition Reactions

This compound and its derivatives can participate in addition reactions to unsaturated systems, providing a direct method for constructing new carbon-carbon bonds.

The 1,2-addition of organoboron reagents to carbonyl compounds is a powerful tool for the synthesis of alcohols. While rhodium catalysis is often employed for the addition of arylboronic acids to aldehydes, transition-metal-free methods have also been developed for the addition of polyfluoroaryl boronate esters to aldehydes and ketones. bristol.ac.uknih.gov These reactions can be challenging for ketones due to steric hindrance. nih.gov However, a method for the nucleophilic addition of benzylboronic acid pinacol (B44631) ester to activated ketones, including trifluoromethyl ketones, has been developed, suggesting that electron-withdrawing groups on the ketone can facilitate the reaction. nih.gov

Conjugate addition, or Michael addition, of boronic acids to α,β-unsaturated compounds is another important transformation. Rhodium-catalyzed conjugate addition of aryl and alkenyl boronic acids to α-methylene-β-lactones proceeds with high efficiency and stereoselectivity. nih.gov Organocatalyzed enantioselective conjugate additions of boronic acids to β,γ-unsaturated α-ketoesters and α,β-unsaturated 2-acyl imidazoles have also been reported, highlighting the versatility of boronic acids in asymmetric synthesis. acs.orgacs.org These methodologies provide a framework for the potential use of this compound in similar addition reactions to create complex molecules bearing a trifluoroethyl group.

Challenges in Reactivity: Protodeboronation Pathways

A significant challenge in the application of organoboronic acids, including this compound, is their susceptibility to protodeboronation. This chemical process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid functionality. wikipedia.org Protodeboronation is a prevalent and often undesired side reaction, particularly in metal-catalyzed cross-coupling reactions where boronic acids are key reagents. wikipedia.org The propensity of a given boronic acid to undergo this degradation is highly dependent on factors such as the reaction conditions and the nature of the organic substituent attached to the boron atom. wikipedia.org

The presence of the highly electron-withdrawing 2,2,2-trifluoroethyl group makes this compound particularly susceptible to certain decomposition pathways. Mechanistic studies on various boronic acids have identified several pathways for protodeboronation, which are heavily influenced by the pH of the reaction medium. wikipedia.orgacs.org

Key protodeboronation mechanisms include:

Acid-Catalyzed Pathway : In acidic media, the reaction can be catalyzed by acids, leading to the protonolysis of the C-B bond. wikipedia.orgresearchgate.netrsc.org

Base-Catalyzed Pathway : Under basic conditions, the boronic acid exists in equilibrium with its corresponding tetrahedral boronate anion ([R-B(OH)₃]⁻). This boronate species can then react with a proton source, such as water, in a rate-limiting step to yield the protodeboronated product. wikipedia.orged.ac.uk For boronic acids with electron-withdrawing groups, this pathway can be particularly relevant as it may proceed through the formation of a transient carbanion following C-B bond cleavage. wikipedia.orgacs.org

Zwitterionic Pathway : While more commonly observed for basic heteroaromatic boronic acids, this pathway involves the formation of a zwitterionic intermediate under neutral pH conditions, which can then undergo unimolecular fragmentation. wikipedia.orgacs.org

For alkylboronic acids bearing strong electron-withdrawing substituents like the trifluoroethyl group, the inductive effect weakens the carbon-boron bond, potentially increasing its susceptibility to cleavage under both acidic and basic conditions. The stability is often lowest in neutral pH solutions where both acid- and base-catalyzed mechanisms are minimized for simple alkyl and aryl boronic acids. wikipedia.org Managing the pH and carefully choosing reaction conditions are therefore critical to mitigate premature decomposition via protodeboronation and ensure the productive use of this compound in synthetic applications.

Derivatization of the Boronic Acid Moiety

To overcome the stability issues associated with this compound, particularly its tendency towards protodeboronation, and to modulate its reactivity, the boronic acid moiety is often derivatized. Common strategies include esterification and the formation of specific boronate complexes.

Esterification is a fundamental transformation of boronic acids to enhance their stability and handling properties. Boronic esters, or boronate esters, are formed by the condensation reaction between a boronic acid and an alcohol or a diol. wikipedia.org This process is typically reversible and involves the elimination of water. The use of diols, such as pinacol (2,3-dimethyl-2,3-butanediol) or neopentyl glycol, is common as it leads to the formation of stable five- or six-membered cyclic esters, known as dioxaborolanes and dioxaborinanes, respectively. wikipedia.org

The resulting boronic esters are generally less polar, more soluble in organic solvents, and often more stable towards protodeboronation and oxidation than the parent boronic acids. nih.gov However, it is noteworthy that the degree of protection conferred by esterification is highly dependent on the structure of the diol, with some esters showing faster hydrolysis or even faster protodeboronation rates than the parent acid under certain conditions. nih.goved.ac.uk For instance, the purification of boronic acid pinacol esters can be challenging due to their sensitivity to degradation in common alcoholic and aqueous solvents. nih.gov

Below is a table illustrating the esterification of this compound with representative diols.

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 (Diol) | Product Name | Product Structure |

|---|---|---|---|

| This compound | Pinacol | 2-(2,2,2-Trifluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CF₃CH₂-B(OC(CH₃)₂C(CH₃)₂O) |

| This compound | Neopentyl Glycol | 2-(2,2,2-Trifluoroethyl)-5,5-dimethyl-1,3,2-dioxaborinane | CF₃CH₂-B(OCH₂C(CH₃)₂CH₂O) |

| This compound | Ethylene Glycol | 2-(2,2,2-Trifluoroethyl)-1,3,2-dioxaborolane | CF₃CH₂-B(OCH₂CH₂O) |

A more advanced strategy for protecting and handling boronic acids involves their conversion into N-methyliminodiacetic acid (MIDA) boronates. This derivatization provides a robust platform that addresses many of the stability and reactivity challenges associated with boronic acids. nih.gov MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. nih.gov

These derivatives are exceptionally stable, free-flowing, crystalline solids that are compatible with a wide range of common synthetic reagents and conditions under which free boronic acids would decompose. nih.govrsc.org A key advantage of MIDA boronates is their universal compatibility with silica (B1680970) gel chromatography, which greatly simplifies purification. nih.gov

Crucially, the MIDA boronate group renders the boron center sp³-hybridized and tetra-coordinated, which attenuates its reactivity, making it inert to anhydrous cross-coupling conditions. nih.gov However, the boronic acid can be readily regenerated from its MIDA adduct under mild aqueous basic conditions (e.g., using NaHCO₃ or K₃PO₄). bldpharm.comsigmaaldrich.com This "slow-release" feature allows for the controlled, in situ generation of the reactive boronic acid, which is particularly valuable for notoriously unstable compounds. sigmaaldrich.com This strategy enables complex, multi-step syntheses where the robust MIDA boronate is carried through several steps before its boronic acid functionality is unmasked for a final cross-coupling reaction. nih.gov

The table below summarizes the key features of MIDA boronates derived from this compound.

Table 2: Properties of (2,2,2-Trifluoroethyl) MIDA Boronate

| Property | Description | Advantage |

|---|---|---|

| Physical State | Typically a free-flowing, crystalline solid. nih.gov | Easy to handle, weigh, and store long-term on the benchtop. nih.gov |

| Stability | Exceptionally stable to air, moisture, and a wide range of synthetic reagents. nih.gov | Enables multi-step synthesis without degradation of the boron functionality. nih.gov |

| Purification | Universally compatible with silica gel column chromatography. nih.gov | Facilitates straightforward purification of intermediates. nih.gov |

| Reactivity | Inert under anhydrous cross-coupling conditions (e.g., Suzuki-Miyaura). nih.gov | Allows for selective reactions at other sites in the molecule. |

| Deprotection | Easily hydrolyzed to the parent boronic acid using mild aqueous base (e.g., NaHCO₃, K₃PO₄) at room temperature. bldpharm.comsigmaaldrich.com | Provides a "slow-release" platform for unstable boronic acids in subsequent reactions. sigmaaldrich.com |

Advanced Research Avenues and Prospects for 2,2,2 Trifluoroethyl Boronic Acid

Development of Novel Catalytic Systems

The electron-deficient nature of the boron atom in (2,2,2-Trifluoroethyl)boronic acid makes it a potent Lewis acid. This characteristic is being harnessed to develop novel catalytic systems. Boronic acids, in general, are utilized as catalysts for a range of organic transformations, including C-C, C-O, and C-N bond-forming reactions, dehydrations, and cycloadditions. rsc.org The presence of the highly electronegative trifluoromethyl group in this compound is expected to significantly enhance its Lewis acidity compared to non-fluorinated alkyl or aryl boronic acids.

Research is focused on exploiting this enhanced acidity. For instance, 3,5-bis(trifluoromethyl)phenyl boronic acid has proven to be a superior catalyst in the functionalization of quinolines. rsc.org This suggests that this compound could be a highly effective catalyst for similar transformations. Furthermore, boronic acids can act in concert with Brønsted acids to create powerful co-catalytic systems. nih.gov The development of such systems using this compound could lead to more efficient and selective syntheses of complex molecules like chromenes and naphthopyrans. nih.gov The unique reactivity profile of this fluorinated boronic acid positions it as a promising candidate for catalyzing reactions that are challenging for traditional Lewis acid catalysts.

Flow Chemistry Applications for Synthesis and Transformations

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. youtube.com The synthesis and subsequent transformations of boronic acids and their derivatives are well-suited for flow chemistry applications. researchgate.net The on-demand generation of reactive intermediates, a key feature of flow chemistry, is particularly beneficial when dealing with potent reagents. youtube.com

The synthesis of this compound itself, as well as its conversion into various derivatives like boronate esters, can be adapted to flow processes. This would allow for a safer and more efficient production of this important building block. A notable example is the flow synthesis of an α-amino boronic ester, a key precursor to the drug Bortezomib, which significantly improves productivity. researchgate.net Similarly, telescoped flow reactions, where multiple reaction steps are performed sequentially in a continuous stream, could be designed for the multi-step synthesis of complex molecules starting from this compound. youtube.comchim.it The application of flow chemistry is also crucial for handling potentially hazardous reagents and reactions, making the synthesis and use of fluorinated compounds more accessible and sustainable. chim.it

Stereoselective Syntheses Utilizing this compound

The construction of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis. Boronic acids and their derivatives are powerful tools in asymmetric synthesis. su.seacs.org The Matteson homologation of boronic esters is a well-established method for the stereoselective installation of stereocenters. acs.orgacs.org

The trifluoromethyl group in this compound can exert a significant influence on the stereochemical outcome of reactions. Research into the organocatalytic synthesis of α-trifluoromethyl allylboronic acids has demonstrated the potential for highly enantioselective transformations. acs.orgacs.orgdiva-portal.org These chiral building blocks are valuable intermediates for the synthesis of complex chiral molecules, including fluorinated α-amino acid derivatives. diva-portal.org The unique steric and electronic properties of the trifluoroethyl group can be exploited to achieve high levels of diastereoselectivity and enantioselectivity in reactions such as allylborations and propargylations. The development of new chiral ligands and catalysts specifically designed to interact with fluorinated boronic acids like this compound is an active area of research with the potential to unlock new synthetic pathways to valuable chiral compounds. su.sersc.org

| Reaction Type | Boron Reagent | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Homologation | Olefinic Boronic Acids | Preparation of α-chiral allylboronic acids. | diva-portal.org |

| Enantioselective 1,2-Borotropic Migration | α-Trifluoromethyl Allylboronic Acids | Organocatalytic synthesis of chiral allylboronic acids. | acs.orgacs.org |

| Asymmetric Allylboration | γ,γ-disubstituted Allylboronic Acids | Stereodivergent synthesis of products with up to three stereocenters. | diva-portal.org |

Green Chemistry Approaches in its Synthesis and Utilization

Green chemistry principles are increasingly guiding the development of new chemical processes. Boronic acids, including this compound, are often considered "green" reagents due to their relatively low toxicity and their degradation to environmentally benign boric acid. sigmaaldrich.comnih.govmdpi.com

Research efforts are focused on making the synthesis and use of this compound even more sustainable. This includes the use of greener solvents, such as ethanol, in multicomponent reactions. nih.gov The development of catalytic systems that can be easily recovered and reused is another key aspect of green chemistry. For example, 'phase-switching' techniques allow for the separation of boronic acid catalysts from reaction mixtures through simple liquid-liquid extraction. nih.gov Furthermore, designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a central goal. Multicomponent reactions involving boronic acids are particularly attractive in this regard as they can generate molecular complexity in a single step with minimal waste. nih.gov

Applications in Material Science Precursor Development

Boron-containing polymers are a versatile class of materials with applications in ceramics, electronics, and sensing. rsc.orgresearchgate.net These polymers can serve as precursors to advanced ceramic materials like boron carbide and boron nitride, which exhibit high hardness, thermal stability, and chemical inertness. researchgate.netnih.govrsc.org

This compound represents a valuable monomer for the synthesis of novel functional polymers. The incorporation of the trifluoroethyl group into the polymer backbone can impart unique properties such as increased thermal stability, hydrophobicity, and specific electronic characteristics. These fluorinated polymers could find applications as high-performance plastics, dielectric materials, or in the development of new sensors. The synthesis of these materials can be achieved through various polymerization techniques, including the direct polymerization of boron-containing monomers. rsc.org The ability to tailor the properties of these materials by incorporating specific functional groups like the trifluoroethyl moiety makes this a promising area for future research.

| Application Area | Polymer Type | Resulting Material/Function | Reference |

|---|---|---|---|

| Ceramics | Polyboranes, Carborane-containing polymers | Boron carbide, Boron nitride, Porous ceramics | researchgate.netnih.gov |

| Electronics | Boronic ester-containing polymers | Luminescent materials, Electronic devices | rsc.org |

| Sensing | Boronic acid-containing polymers | Chemical sensors | rsc.org |

| Biomedical | Carborane-containing polymers | Boron Neutron Capture Therapy (BNCT) applications | rsc.org |

Emerging Roles in Complex Molecule Construction

The synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications, relies on a toolbox of robust and selective chemical reactions. Boronic acids are indispensable building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. sigmaaldrich.commdpi.comresearchgate.netnih.gov

This compound serves as a key reagent for the introduction of the trifluoroethyl group into complex molecular architectures. The trifluoroethyl motif is of significant interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The development of methods for the synthesis of α-trifluoromethylated organoboron compounds has expanded the synthetic utility of this class of reagents. nih.gov These reagents can participate in a variety of transformations beyond cross-coupling, including radical reactions and 1,2-additions, to create complex stereogenic centers. nih.govresearchgate.net The ability to readily incorporate the trifluoroethyl group into diverse molecular scaffolds makes this compound a valuable tool for the discovery and development of new bioactive molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2,2-Trifluoroethyl)boronic acid, and how can selectivity challenges be addressed?

- Methodological Answer : Synthesis often involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple trifluoroethyl halides with boronic acid precursors. A key challenge is avoiding boroxine formation during purification, which can be mitigated by using anhydrous conditions and low-temperature crystallization instead of silica gel chromatography . Multi-step protocols may require iterative optimization of reaction stoichiometry and catalyst loading to improve yields.

Q. How can purification challenges specific to this compound be resolved?

- Methodological Answer : Due to the compound’s sensitivity to moisture and heat, traditional silica gel purification is unsuitable. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) under inert atmospheres is recommended. Hirshfeld surface analysis or X-ray crystallography (as applied to similar boronic acids) can validate purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the trifluoroethyl group’s integrity, while NMR identifies boronic acid functionality.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can resolve isotopic patterns and verify molecular weight.

- X-ray Diffraction : For structural elucidation, single-crystal X-ray analysis provides definitive bond-length and supramolecular packing data .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in drug design?

- Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Its strong electron-withdrawing effect also improves binding affinity to target proteins, as observed in sulfonamide derivatives (e.g., CAS 1712169-32-8). Computational docking studies paired with free-energy perturbation (FEP) calculations can quantify these effects .

Q. What strategies mitigate hydrolytic instability of this compound in aqueous reaction systems?

- Methodological Answer : Buffering reaction media at pH 6–7 minimizes boronic acid hydrolysis. Co-solvents like THF or DMF (10–20% v/v) stabilize the compound by reducing water activity. Kinetic studies using UV-Vis or NMR can monitor degradation rates under varying conditions .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., catalyst choice, solvent polarity). Systematic benchmarking using control experiments (e.g., varying Pd catalysts or bases) is essential. Meta-analyses of published datasets, combined with multivariate regression, can identify critical variables affecting reactivity .

Q. What advanced analytical methods are suitable for studying the compound’s interactions with biomolecules?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins (e.g., carbonic anhydrase).

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics.

- Cryo-EM or X-ray Crystallography : Resolves structural details of boronic acid-enzyme complexes, as demonstrated for phenylboronic acid derivatives .

Q. What are the best practices for long-term storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.